3-(3-ヨードフェニル)オキセタン-3-カルボン酸

説明

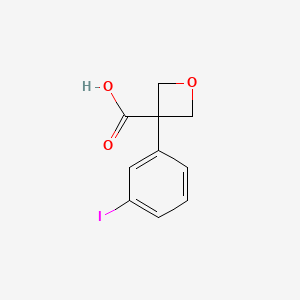

3-(3-Iodophenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Iodophenyl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Iodophenyl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

“3-(3-ヨードフェニル)オキセタン-3-カルボン酸” は、有機合成における重要な中間体です。 これは、改善された溶解度と低減された親油性を備えたさまざまなリード化合物を合成するために使用できます。これは、創薬において望ましい特性です .

医薬品用途

医薬品では、"3-(3-ヨードフェニル)オキセタン-3-カルボン酸" に存在するようなオキセタン環は、その安定性と物理化学的特性への影響が評価されています。 これらは、癌治療におけるタンパク質微小管機能を阻害する薬物の構造の一部になる可能性があります .

農薬

中間体として、農薬の合成にも応用できる可能性があり、殺虫剤や肥料の開発に貢献します .

ナノテクノロジー

カルボン酸は、金属ナノ粒子または炭素ナノ構造体の分散と組み込みを促進する表面改質剤として使用されます。これは、"3-(3-ヨードフェニル)オキセタン-3-カルボン酸" の潜在的な用途となり得ます .

高分子化学

高分子化学では、カルボン酸はモノマー、添加剤、または触媒として機能します。 問題の化合物は、ポリマーの表面を改質したり、新しいポリマー構造を作成するために使用できる可能性があります .

医薬品化学

オキセタン環は、その対照的な挙動で活用されています。物理化学的特性に影響を与える安定なモチーフとして、および合成化学における開環反応を起こしやすい性質として、これは医薬品用途にとって重要です .

生物活性

3-(3-Iodophenyl)oxetane-3-carboxylic acid is a synthetic organic compound characterized by its unique oxetane structure, which includes a four-membered cyclic ether and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for developing new pharmaceuticals.

- Molecular Formula : C10H9IO3

- Molecular Weight : 292.08 g/mol

- Structure : Contains an iodophenyl substituent that enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of 3-(3-Iodophenyl)oxetane-3-carboxylic acid is primarily linked to its structural features, which allow it to interact with biological targets effectively. The presence of the iodine atom in the aromatic ring is significant for its electrophilic reactivity, which can influence its interactions with biomolecules.

Potential Applications

- Pharmaceutical Development : Due to its unique structure, this compound may serve as a precursor for synthesizing novel therapeutic agents.

- Antibacterial and Antiproliferative Properties : Preliminary studies suggest that derivatives of oxetane compounds exhibit antibacterial and antiproliferative activities, indicating potential uses in treating infections and cancer .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-(3-Iodophenyl)oxetane-3-carboxylic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Bromine substituent may influence reactivity |

| 2-(4-Iodophenyl)-2-methylpropanoic acid | Carboxylic acid | Different core structure but similar reactivity |

| 4-(Trifluoromethyl)phenyl oxetane | Oxetane derivative | Fluorinated group enhances lipophilicity |

The iodophenyl substitution pattern in 3-(3-Iodophenyl)oxetane-3-carboxylic acid may confer distinct electronic properties compared to other halogenated or substituted oxetanes, leading to diverse reactivity patterns and potential applications in medicinal chemistry.

Study on Antibacterial Activity

A study evaluated the antibacterial properties of various oxetane derivatives, including 3-(3-Iodophenyl)oxetane-3-carboxylic acid. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the electrophilic nature of the iodophenyl group .

Anticancer Activity Assessment

Another research effort focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The findings revealed that compounds containing the oxetane ring could inhibit cell proliferation by inducing apoptosis. The specific role of the carboxylic acid moiety was highlighted as crucial for enhancing solubility and bioavailability, thereby improving therapeutic efficacy .

特性

IUPAC Name |

3-(3-iodophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGNJKVAYGJCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。